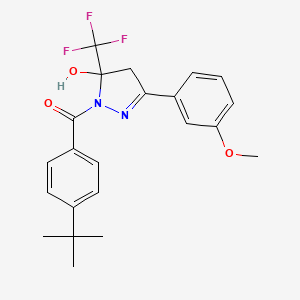

![molecular formula C15H15N3O4 B4984983 N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)

N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide, also known as MPIH, is a novel hydrazide derivative that has gained attention in recent years due to its potential as a therapeutic agent. It was first synthesized in 2012 by a group of researchers led by Dr. K. R. Mahadik at the University of Mumbai, India. Since then, MPIH has been the subject of several scientific studies aimed at understanding its mechanism of action and exploring its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to bind to the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This binding inhibits the activity of InhA, leading to the disruption of the bacterial cell wall and ultimately, the death of the bacterium.

Biochemical and Physiological Effects:

N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to have a low toxicity profile, both in vitro and in vivo. It has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. In addition to its antimycobacterial activity, N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for other diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in biochemical and pharmacological assays. However, there are also some limitations to its use. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are several areas of research that could benefit from further investigation of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide. One potential direction is the development of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide as a therapeutic agent for other infectious diseases, such as leprosy and malaria. Another direction is the exploration of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide's anti-inflammatory and antioxidant properties for the treatment of chronic diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide and to optimize its synthesis and formulation for use in clinical settings.

Synthesis Methods

The synthesis of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution and results in the formation of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide as a yellow crystalline solid. The yield of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide can be improved by optimizing the reaction conditions, such as the reaction time and temperature, and the choice of solvent.

Scientific Research Applications

N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications of N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide is in the treatment of tuberculosis. Several studies have shown that N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide exhibits potent antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide has also been shown to inhibit the growth of other pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name |

N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-21-12-4-2-3-5-13(12)22-10-14(19)17-18-15(20)11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWOZLYHDFBDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)

![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)

![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)

![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)

![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)

![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)